1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 and a molecular weight of 252.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, a chlorine atom, and a propan-2-one moiety attached to a phenyl ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom and ketone group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the chlorine atom, which can affect its reactivity and biological activity.
1-(5-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Contains an additional chloromethyl group, which can introduce different reactivity patterns.
(2-Chloro-5-trifluoromethoxy-phenyl)methanol:
Properties
Molecular Formula |
C10H8ClF3O2 |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)4-7-5-8(11)2-3-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
WMUICJCXMVEQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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